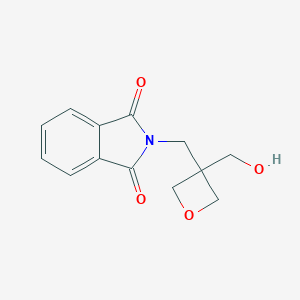

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

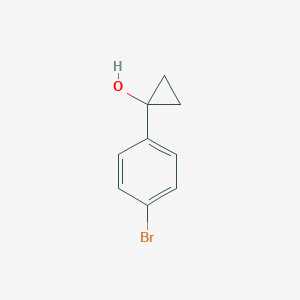

“2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is a chemical compound that is used in scientific research. Its unique properties make it valuable in various applications, such as drug discovery and organic synthesis. It is a versatile material with a molecular formula of C13H13NO4 and a molecular weight of 247.25 .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, has been reported in various studies. One method involves the coupled oxidation of imidazoles and tetraynes, resulting in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves simple heating and relatively quick solventless reactions .

Molecular Structure Analysis

The molecular structure of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

Physical And Chemical Properties Analysis

The molecular formula of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is C13H13NO4, and its molecular weight is 247.25 .

Aplicaciones Científicas De Investigación

Chemical and Biological Potentiality

The compound 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione falls under the class of oxygen and nitrogen heterocycles, which are prevalent in numerous natural substances and biologically active molecules. Particularly, scaffolds like phthalan, isochroman, and isoindoline, to which this compound is related, are found in various products, including antimycotics, antibiotics, antioxidants, pigments, and fluorophores. The synthesis methods and biological potentiality of these scaffolds have been extensively studied, emphasizing their significance in medical and pharmaceutical fields. The cyclocarbonylative Sonogashira coupling method is notably valuable for constructing such compounds due to its atom-economic nature, enabling the formation of alkylidenephthalans, -isochromans, and -isoindolines (Albano & Aronica, 2017).

Antioxidant Activity Analysis

The compound's relevance to antioxidant activity is significant, as it is part of the broader study of antioxidants in fields like food engineering, medicine, and pharmacy. Understanding the antioxidant capacity of complex samples often involves employing a combination of chemical and electrochemical methods. These methods provide insights into the operating mechanisms and kinetics of processes involving antioxidants. The study of such compounds is critical for advancing knowledge in these sectors and improving health outcomes (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Development

The compound's framework is structurally related to isoindolines, which are of considerable interest in medicinal chemistry. The development of synthetic methods to enhance the medicinal and biological properties of compounds like curcumin, which shares structural similarities, is an active area of research. Schiff base, hydrazone, and oxime derivatives of such compounds, including their metal complexes, have shown increased potency in biological activities. This highlights the compound's potential applicability in developing novel therapeutic agents and underscores its importance in modern therapeutics (Omidi & Kakanejadifard, 2020).

Environmental and Agricultural Implications

The compound is also relevant in the context of its environmental and agricultural implications, particularly concerning herbicides like mesotrione. The review of mesotrione underscores the importance of such compounds in agriculture, their environmental fate, and their safety profiles. Understanding these aspects is crucial for ensuring the sustainable and safe use of such chemicals in agricultural practices, thereby indirectly linking to the broader class of compounds that 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione belongs to (Carles, Joly & Joly, 2017).

Direcciones Futuras

The isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, have been investigated against blood cancer using K562 and Raji cell lines . The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

Propiedades

IUPAC Name |

2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLLHBILOHPSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565428 |

Source

|

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione | |

CAS RN |

156276-40-3 |

Source

|

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)

![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)

![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)

![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)

![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)